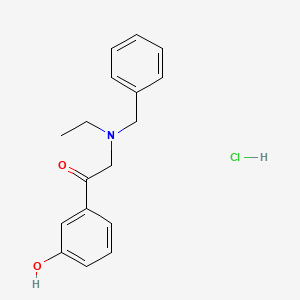

1-(3-Hydroxyphenyl)-1-oxo-2-(N-benzyl-N-ethyl)aminoethane hydrochloride

Description

1-(3-Hydroxyphenyl)-1-oxo-2-(N-benzyl-N-ethyl)aminoethane hydrochloride (CAS: 152630-47-2) is a hydrochloride salt of a substituted ethanone derivative. Structurally, it comprises a 3-hydroxyphenyl group attached to a ketone (1-oxoethane) backbone, with a secondary amine at the 2-position substituted by benzyl and ethyl groups. This compound is pharmacologically significant as a synthetic intermediate or impurity in adrenergic drugs, such as phenylephrine derivatives .

Key identifiers include:

- Synonyms: Referred to as "rac Benzyl Phenylephrone Hydrochloride" or "BAH" in some industrial contexts .

- Molecular Formula: C₁₇H₂₀ClNO₂ (calculated based on structural analogs).

Discrepancies in nomenclature and CAS numbers exist. For instance, a structurally identical compound, 2-(Benzylethyl-amino)-1-(3-hydroxyphenyl)ethanone Hydrochloride (Benzyletilefrone Hydrochloride; CAS: 55845-90-4), is described in pharmacopeial catalogs as an impurity (Imp. D) in epinephrine-related pharmaceuticals . The divergence in CAS numbers (152630-47-2 vs.

Properties

IUPAC Name |

2-[benzyl(ethyl)amino]-1-(3-hydroxyphenyl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2.ClH/c1-2-18(12-14-7-4-3-5-8-14)13-17(20)15-9-6-10-16(19)11-15;/h3-11,19H,2,12-13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKILLULCQGKLNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)CC(=O)C2=CC(=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801338705 | |

| Record name | 1-(3-hydroxyphenyl)-1-oxo-2-(N-benzyl-N-ethyl)aminoethane hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801338705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55845-90-4 | |

| Record name | Ethanone, 2-[ethyl(phenylmethyl)amino]-1-(3-hydroxyphenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55845-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Hydroxyphenyl)-1-oxo-2-(N-benzyl-N-ethyl)aminoethane hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055845904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-hydroxyphenyl)-1-oxo-2-(N-benzyl-N-ethyl)aminoethane hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801338705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-hydroxyphenyl)-1-oxo-2-(N-benzyl-N-ethyl)aminoethane hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.372 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Detailed Synthetic Route

Starting Materials

- 3-Hydroxyacetophenone : Provides the 3-hydroxyphenyl and keto functionalities.

- N-benzyl-N-ethylamine : The amine component introducing the N-benzyl-N-ethyl amino group.

- Hydrochloric acid : Used to convert the free base to the hydrochloride salt.

Reaction Steps

Step 1: Amination Reaction

- The key reaction involves the condensation of 3-hydroxyacetophenone with N-benzyl-N-ethylamine.

- This is typically conducted in an organic solvent such as ethanol or methanol.

- The reaction is carried out under controlled temperature conditions, usually between 50°C and 120°C.

- Reaction time ranges from 6 to 10 hours to ensure completion.

Step 2: Formation of Hydrochloride Salt

- Upon completion of the amination, the reaction mixture is cooled to room temperature.

- Concentrated hydrochloric acid is added to acidify the mixture, promoting formation of the hydrochloride salt.

- The salt precipitates out and is collected by filtration.

Step 3: Purification

- The crude hydrochloride salt is washed with organic solvents such as diethyl ether or ethyl acetate to remove impurities.

- Recrystallization is performed from solvents like methanol, ethanol, or ethyl acetate to yield pure crystalline product.

- Drying under reduced pressure completes the purification.

Reaction Conditions and Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Solvent | Ethanol, Methanol, Ethyl Acetate | Polar protic solvents preferred |

| Temperature | 50°C to 120°C | Optimal for amination reaction |

| Reaction Time | 6 to 10 hours | Ensures complete conversion |

| Acidification Agent | Concentrated HCl | For hydrochloride salt formation |

| Purification Method | Filtration, Washing, Recrystallization | To achieve high purity |

| Yield | Approximately 45-55% (reported) | Depends on precise conditions |

Research Findings and Optimization

- The reaction proceeds efficiently with equimolar amounts of 3-hydroxyacetophenone and N-benzyl-N-ethylamine.

- Use of anhydrous conditions and inert atmosphere can improve yield by minimizing side reactions.

- The hydrochloride salt exhibits good crystallinity, aiding in purification and handling.

- Alternative solvents such as dioxane or n-propanol have been tested but ethanol remains preferred due to cost and efficiency.

- The reaction kinetics suggest that temperature control is critical; temperatures above 120°C may lead to degradation.

- Washing with saturated sodium chloride solution after extraction improves removal of residual impurities.

- Recrystallization from mixed solvents (e.g., methanol and toluene) enhances crystal quality.

Comparative Table of Preparation Approaches

| Aspect | Method A: Direct Amination + HCl Salt Formation | Method B: Use of Styrene Oxide Intermediate | Notes |

|---|---|---|---|

| Starting Materials | 3-Hydroxyacetophenone + N-benzyl-N-ethylamine | Styrene oxide + amine derivative | Method A simpler, Method B more complex |

| Reaction Temperature | 50-120°C | Similar range | Comparable |

| Reaction Time | 6-10 hours | 8-12 hours | Method B slightly longer |

| Purification | Recrystallization from methanol/ethyl acetate | Multiple extraction and recrystallization | Method A straightforward |

| Yield | ~50% | Variable, can be optimized | Method A preferred industrially |

| Salt Formation | HCl acidification | Acidification with HCl or HBr | Both effective |

Chemical Reactions Analysis

1-(3-Hydroxyphenyl)-1-oxo-2-(N-benzyl-N-ethyl)aminoethane hydrochloride undergoes various chemical reactions:

Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

Reduction: The carbonyl group in the compound can be reduced to form alcohol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and ethylamino groups.

Major Products: The major products formed from these reactions include quinone derivatives, alcohol derivatives, and halogenated compounds.

Scientific Research Applications

Chemistry

In the field of chemistry, 1-(3-Hydroxyphenyl)-1-oxo-2-(N-benzyl-N-ethyl)aminoethane hydrochloride serves as an important intermediate for synthesizing various organic compounds. Its structural features allow it to be a versatile building block in organic synthesis.

Biology

Research into the biological activities of this compound has revealed potential applications in:

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, making it a candidate for developing new antimicrobial agents.

- Antioxidant Properties : The compound is also being investigated for its ability to scavenge free radicals, which could have implications in health and disease management.

Medicine

Ongoing research is focused on exploring the therapeutic potential of this compound. Notable areas include:

- Drug Development : Its structure may lend itself to modifications that could enhance efficacy against specific diseases or conditions.

- Pharmacological Studies : Investigations into its mechanism of action are critical for understanding how it interacts with biological targets.

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and materials. Its unique properties make it suitable for various formulations in the chemical manufacturing sector.

Mechanism of Action

The mechanism of action of 1-(3-Hydroxyphenyl)-1-oxo-2-(N-benzyl-N-ethyl)aminoethane hydrochloride involves its interaction with molecular targets in biological systems:

Comparison with Similar Compounds

Benzyletilefrone Hydrochloride (CAS: 55845-90-4)

Phenylephrone Hydrochloride (CAS: Not explicitly listed)

3-Hydroxyacetophenone (CAS: 121-71-1)

- Structure: Simplest analog with only a 3-hydroxyphenyl group and ethanone backbone, lacking the amino substituent.

- Role : Intermediate in synthesizing adrenergic compounds or as a standalone impurity (Imp. E) .

- Physicochemical Properties : Lower molecular weight (C₈H₈O₂; 136.15 g/mol) and higher polarity due to the absence of the lipophilic benzyl-ethyl group.

Estilefrine Hydrochloride

- Structure: 1-(3-Hydroxyphenyl)-2-ethylaminoethanol hydrochloride. Replaces the ketone with a hydroxyl group, forming an ethanol backbone.

- Pharmacological Relevance : Used as a sympathomimetic agent. The hydroxyl group enhances solubility but reduces metabolic stability compared to ketone-containing analogs .

Benzyl(3-hydroxyphenacyl)methylammonium Chloride

- Structure: Features a benzyl-methylamino group instead of benzyl-ethyl.

- Key Difference : The smaller methyl substituent may reduce lipophilicity and alter pharmacokinetic profiles compared to the target compound .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Ketone-containing derivatives (e.g., target compound, Benzyletilefrone) are more metabolically stable than alcohol-based analogs like Estilefrine .

- General precautions (e.g., avoiding inhalation or skin contact) are recommended for handling, as with similar aromatic amines .

Regulatory Status :

- The target compound’s inclusion in hazard list SsA underscores the need for rigorous safety protocols during synthesis and handling .

Biological Activity

1-(3-Hydroxyphenyl)-1-oxo-2-(N-benzyl-N-ethyl)aminoethane hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its chemical formula and structural features, which include a hydroxyphenyl group and an oxo group linked to an aminoethane moiety. The presence of the N-benzyl-N-ethyl substituents is significant in modulating its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored primarily through in vitro and in vivo studies. Key areas of activity include:

- Antioxidant Activity : Studies have demonstrated that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives containing phenolic groups have been shown to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related damage in cells .

- Anti-inflammatory Effects : Research indicates that related compounds can inhibit inflammatory pathways, suggesting a potential for this compound to modulate inflammatory responses. The anti-inflammatory properties are often linked to the inhibition of pro-inflammatory cytokines and mediators .

- Antimicrobial Activity : Some studies have reported that compounds with similar structures possess antimicrobial properties against various pathogens. This suggests that this compound may also exhibit such activities .

The mechanisms underlying the biological activities of this compound can be attributed to several factors:

- Interaction with Cellular Targets : The compound may interact with specific receptors or enzymes involved in oxidative stress and inflammation pathways. For example, it could inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which are critical in the inflammatory response.

- Radical Scavenging : The hydroxy group in the structure is likely responsible for radical scavenging activity, contributing to its antioxidant effects. This ability helps protect cells from damage caused by reactive oxygen species (ROS).

- Modulation of Gene Expression : Some studies suggest that similar compounds can influence gene expression related to inflammation and oxidative stress, potentially leading to reduced expression of pro-inflammatory genes.

Case Studies

Several studies have investigated the biological activity of related compounds:

- A study published in Molecules highlighted the antioxidant capacity of N-benzyl derivatives, demonstrating their effectiveness in scavenging DPPH radicals with IC50 values significantly lower than standard antioxidants like butylated hydroxyanisole (BHA) .

- Another research article focused on the anti-inflammatory effects of related compounds through inhibition assays on COX enzymes, showing promising results that warrant further exploration into their therapeutic potential against inflammatory diseases .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 1-(3-Hydroxyphenyl)-1-oxo-2-(N-benzyl-N-ethyl)aminoethane hydrochloride in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if ventilation is insufficient .

- Spill Management : Absorb spills with inert materials (e.g., sand), avoid dust generation, and dispose of waste in sealed containers per local regulations .

- Storage : Store at -20°C in airtight containers away from heat and ignition sources to maintain stability .

Q. How can researchers validate the purity of this compound, and what analytical techniques are most effective?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase HPLC with UV detection (λmax ~255 nm) to assess purity ≥98% .

- Mass Spectrometry (MS) : Confirm molecular identity via ESI-MS, targeting the molecular ion peak corresponding to C₁₇H₁₈ClNO₂ (exact mass calculated from ).

- Reference Standards : Compare against certified impurities (e.g., 3-hydroxyacetophenone) listed in pharmacopeial monographs .

Q. What physicochemical properties are critical for solubility optimization and stability during storage?

- Methodological Answer :

- Key Properties :

- Molecular weight: ~285.81 g/mol (based on analog data in ).

- Hydrophilicity: The 3-hydroxyphenyl group enhances water solubility, but the benzyl-ethylamine moiety may require co-solvents (e.g., DMSO) for dissolution .

- Stability : Avoid prolonged exposure to light and humidity; conduct accelerated stability studies (40°C/75% RH) to assess degradation pathways .

Advanced Research Questions

Q. How can contradictory data in receptor binding assays involving this compound be resolved?

- Methodological Answer :

- Orthogonal Assays : Validate results using both radioligand binding (e.g., competitive displacement) and functional assays (e.g., cAMP modulation) to confirm target engagement .

- Matrix Effect Analysis : Assess ion suppression/enhancement via LC-MS/MS to rule out interference from biological matrices (e.g., plasma proteins) .

- Dose-Response Repetition : Conduct triplicate experiments across a wider concentration range (e.g., 0.1 nM–10 µM) to identify outliers .

Q. What computational strategies enhance the prediction of metabolic pathways for this compound?

- Methodological Answer :

- In Silico Tools : Use Schrödinger’s ADMET Predictor or MetaCore to simulate phase I/II metabolism, focusing on hydroxylation (3-hydroxyphenyl moiety) and N-dealkylation (benzyl-ethylamine group) .

- Docking Studies : Model interactions with CYP450 isoforms (e.g., CYP3A4) to predict dominant metabolic sites .

- Experimental Validation : Cross-verify predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

Q. What methodological considerations are essential for designing in vivo pharmacokinetic studies?

- Methodological Answer :

- Dose Formulation : Use saline or PEG-400 for intravenous delivery; consider bioavailability limitations due to first-pass metabolism .

- Sampling Protocol : Collect plasma samples at 5, 15, 30, 60, 120, and 240 minutes post-administration for LC-MS/MS analysis of parent compound and metabolites .

- Toxicokinetics : Monitor acute toxicity (e.g., respiratory depression) via behavioral scoring and histopathology in rodent models .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported cytotoxicity data across cell lines?

- Methodological Answer :

- Cell Line Authentication : Verify cell line identities via STR profiling to exclude cross-contamination .

- Culture Conditions : Standardize media (e.g., RPMI vs. DMEM), serum concentration, and incubation time (e.g., 48 vs. 72 hours) .

- Mechanistic Follow-Up : Perform RNA-seq to identify differential gene expression (e.g., apoptosis markers) in sensitive vs. resistant lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.